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Compound of Interest

Compound Name:
Ethyl 4-hydroxy-1-

methylcyclohexanecarboxylate

CAS No.: 104036-19-3

Cat. No.: B598555

Get Quote

Executive Summary & Application Context
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 87787-05-1 / 17159-80-7) is a

non-aromatic carbocyclic building block. Unlike simple cyclohexanes, the quaternary center at

C1 (bearing both a methyl and an ester group) introduces unique stereochemical constraints

that impact biological activity.

Primary Applications:

ACC Inhibitors: A key intermediate for spirocyclic acetyl-CoA carboxylase inhibitors used in

treating metabolic syndrome and atherosclerosis.

Antiviral Therapeutics: Utilized in the synthesis of capsid assembly modulators for Hepatitis

B (HBV).
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Fragment-Based Drug Design: The molecule serves as a rigidified linker, allowing precise

vector positioning of pharmacophores.

The Challenge: Synthetic routes (typically hydride reduction of the C4-ketone) invariably

produce a mixture of cis and trans diastereomers. Separating and assigning these isomers is

critical, as biological potency often resides in a single diastereomer (typically the

thermodynamically stable equatorial-alcohol).

Stereochemical Analysis & Nomenclature
To ensure reproducibility, we must first rigorously define the stereochemical relationships.

Structural Definition[1]
C1 (Quaternary): Substituted with -CH₃ and -COOEt.

C4 (Secondary): Substituted with -OH and -H.

Isomer Designation
There are two diastereomers based on the relative orientation of the carboxylate (ester) and

the hydroxyl group.

Isomer Configuration Description Stability Profile

Trans
trans-1,4-

diester/hydroxyl

The Ester (C1) and

Hydroxyl (C4) are on

opposite faces of the

ring.

Generally favored if

both bulky groups can

adopt equatorial

positions.

Cis
cis-1,4-

diester/hydroxyl

The Ester (C1) and

Hydroxyl (C4) are on

the same face of the

ring.

Often yields the axial-

hydroxyl conformer,

depending on C1

preference.
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Critical Insight: In 1,1,4-trisubstituted cyclohexanes, the conformational lock is driven by the C1

substituents. The ester (-COOEt) is sterically bulkier than the methyl (-CH₃) and prefers the

equatorial position. Therefore:

Major Conformer (Trans-isomer): Ester (Eq) + Hydroxyl (Eq).

Major Conformer (Cis-isomer): Ester (Eq) + Hydroxyl (Ax).

Synthesis & Isolation Strategy
The following workflow describes the generation and purification of the target molecule.

Synthesis (Reduction)
Precursor: Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Reagent: Sodium Borohydride

(NaBH₄) in Ethanol/THF. Outcome: A diastereomeric mixture (typically 70:30 to 60:40 ratio

favoring the equatorial alcohol).

Separation Workflow
Separation is best achieved via Flash Column Chromatography, as the polarity difference

between the axial and equatorial alcohol is sufficient for resolution on silica gel.

Figure 1: Purification logic. The equatorial alcohol (less polar/more hindered) typically elutes first.
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Experimental Protocol: Isolation
Concentrate the crude reaction mixture to remove alcoholic solvents.

Dissolve residue in minimal Dichloromethane (DCM).

Load onto a silica gel cartridge (Ratio: 40g silica per 1g crude).

Elute with a gradient: 0%

40% Ethyl Acetate in Hexanes.

Collect fractions. The trans-isomer (equatorial OH) typically elutes first due to hydrogen

bonding shielding, while the cis-isomer (axial OH) elutes second.

Analytical Characterization (The Self-Validating
System)
This section details how to definitively assign the stereochemistry using NMR. Do not rely

solely on chemical shift; coupling constants (

values) are the gold standard.

1H NMR Assignment Logic
The signal for the proton at C4 (H-4) is diagnostic.

Scenario A: Equatorial Hydroxyl (Trans-isomer)

The H-4 proton is Axial.

It experiences two large trans-diaxial couplings (

Hz) with the C3/C5 axial protons.

Appearance: Wide multiplet (tt or similar). Width at half-height (

)

20-25 Hz.
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Shift: Typically

3.55 - 3.65 ppm.

Scenario B: Axial Hydroxyl (Cis-isomer)

The H-4 proton is Equatorial.

It experiences only small gauche couplings (

Hz).

Appearance: Narrow multiplet (quintet-like). Width at half-height (

)

8-10 Hz.

Shift: Typically

3.80 - 3.90 ppm (Deshielded).

Comparative Data Table
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Feature
Isomer A
(Major/Trans)

Isomer B
(Minor/Cis)

Mechanistic
Reason

H-4 Shift (

)
3.56 – 3.65 ppm 3.80 – 3.87 ppm

Equatorial protons

(Isomer B) are

deshielded by C-C

anisotropy.

H-4 Multiplicity Wide Multiplet (tt)
Narrow Multiplet (br s

or q)

Karplus relationship:

Axial-Axial coupling is

large (

).

C-13 Shift (C4) ~69.0 ppm ~65.0 ppm

Gamma-gauche effect

compresses the axial

carbon signal (Isomer

B).

C-13 Shift (Me) ~26.0 ppm ~21.0 ppm

Steric compression of

the methyl group if

axial.

Visualization of NMR Logic
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Figure 2: NMR Decision Tree for Stereochemical Assignment.
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Quality Control & Stability
Purity Standard: For pharmaceutical applications (ACC inhibitors), a diastereomeric excess

(d.e.) of >95% is typically required.

GC-MS Analysis:

Column: DB-5 or equivalent non-polar capillary column.

Program: 50°C (2 min)

250°C @ 10°C/min.

Retention: The cis and trans isomers usually separate by 0.5 - 1.0 minute, with the lower

boiling point isomer (often the intramolecularly H-bonded cis) eluting earlier, though this

varies by column phase.
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Stability: The ester is susceptible to hydrolysis. Store under inert atmosphere at -20°C. Avoid

strong bases which can cause epimerization at C1 or ester hydrolysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598555?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

